molecular formula C13H13ClN4S B14139639 N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine CAS No. 88964-41-4

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B14139639
CAS No.: 88964-41-4
M. Wt: 292.79 g/mol
InChI Key: VBNNACRFQCMFTR-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that contains a thiazole ring and a tetrahydropyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with appropriate reagents under controlled conditions. One common method involves the use of chloroacetyl chloride and potassium carbonate in dry toluene, followed by refluxing the reaction mixture for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the tetrahydropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites and altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of the thiazole ring and tetrahydropyrimidine moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

88964-41-4

Molecular Formula

C13H13ClN4S

Molecular Weight

292.79 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13ClN4S/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12/h2-5,8H,1,6-7H2,(H2,15,16,17,18)

InChI Key

VBNNACRFQCMFTR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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